molecular formula C16H24N2O3S B6446213 N-{1-[(3-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2549005-65-2

N-{1-[(3-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide

Cat. No. B6446213
CAS RN: 2549005-65-2
M. Wt: 324.4 g/mol
InChI Key: NJVLEZXRAOTKEH-UHFFFAOYSA-N
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Description

N-{1-[(3-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide (N-MPCP) is a piperidin-3-yl cyclopropanesulfonamide derivative that has been studied for its potential biomedical applications. N-MPCP has a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic activities. It has also been studied for its ability to inhibit the growth of certain bacteria. In

Scientific Research Applications

N-{1-[(3-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has been studied for its potential biomedical applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic activities. It has also been studied for its ability to inhibit the growth of certain bacteria. N-{1-[(3-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has been studied for its potential to be used as an anti-cancer drug and as an anti-diabetic agent. It has also been studied for its potential to be used as an anti-inflammatory agent and as an anti-bacterial agent.

Mechanism of Action

N-{1-[(3-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has been shown to act through a variety of mechanisms. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of leukotrienes, which are involved in the inflammatory response. Furthermore, it has been shown to inhibit the activity of tyrosine kinases, which are involved in cell proliferation and tumor growth.
Biochemical and Physiological Effects
N-{1-[(3-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, reduce cell proliferation, inhibit tumor growth, and inhibit the growth of certain bacteria. It has also been shown to reduce blood glucose levels and improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

N-{1-[(3-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has several advantages for use in laboratory experiments. It is a relatively simple and cost-effective synthesis method and can be used in a variety of research studies. Additionally, it has a variety of biological activities and can be used to study a variety of biochemical and physiological processes. However, there are some limitations to its use in laboratory experiments. N-{1-[(3-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a relatively new compound and there is still limited information available on its mechanism of action and potential side effects.

Future Directions

N-{1-[(3-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has a variety of potential biomedical applications and further research is needed to explore its potential. Possible future directions for research include the development of new synthesis methods for N-{1-[(3-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide, further investigation of its mechanism of action, and the development of new formulations for drug delivery. Additionally, further research is needed to explore the potential side effects of N-{1-[(3-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide and to identify new potential applications for this compound.

Synthesis Methods

N-{1-[(3-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide can be synthesized in a two-step process. The first step involves the reaction of 3-methoxyphenylmethylchloride and piperidine to form the intermediate N-methylpiperidin-3-ylcyclopropanesulfonamide. This intermediate is then converted to N-{1-[(3-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide by the addition of sodium sulfite. This synthesis method is simple and cost-effective and has been used for the synthesis of N-{1-[(3-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide in a variety of research studies.

properties

IUPAC Name

N-[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-21-15-6-2-4-13(10-15)11-18-9-3-5-14(12-18)17-22(19,20)16-7-8-16/h2,4,6,10,14,16-17H,3,5,7-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVLEZXRAOTKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCCC(C2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[(3-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide

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